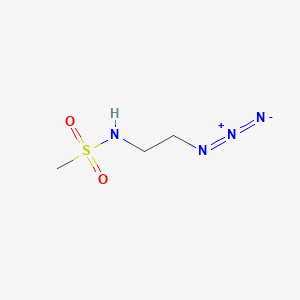

N-(2-叠氮乙基)甲磺酰胺

描述

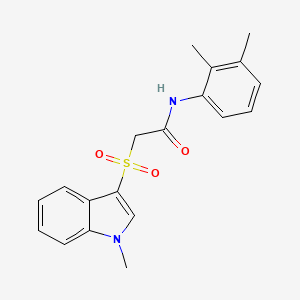

“N-(2-azidoethyl)methanesulfonamide” is a chemical compound with the molecular formula C3H8N4O2S. It is related to methanesulfonamide, which is used in the synthesis of important organic reagents . Methanesulfonamide has a linear formula of CH3SO2NH2 and a molecular weight of 95.12 .

Synthesis Analysis

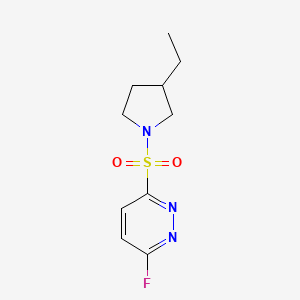

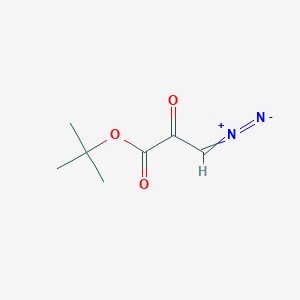

The synthesis of sulfonamides, including “N-(2-azidoethyl)methanesulfonamide”, can be achieved through various methods. One classic approach involves the reaction of sulfonyl chlorides with an amine . Another method involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents . The cyclization of N-(2-azidoethyl)-sulfonamides can occur spontaneously under certain conditions .Molecular Structure Analysis

The molecular structure of “N-(2-azidoethyl)methanesulfonamide” is derived from its molecular formula C3H8N4O2S. It is related to methanesulfonamide, which has a SMILES string of CS(N)(=O)=O .Chemical Reactions Analysis

The azido group in “N-(2-azidoethyl)methanesulfonamide” can participate in various chemical reactions. For instance, the azido gauche effect in 1,2-diazidoethane and N-(2-azidoethyl)ethanamide has been theoretically studied . The intramolecular rearrangement of azides is also a potent synthetic route to a sought-after amine functionality .科学研究应用

合成与表征

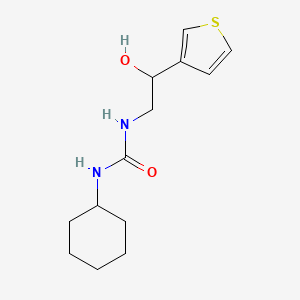

N-(2-叠氮乙基)甲磺酰胺是一种用途广泛的化合物,用于各种科学研究应用,尤其是在有机合成领域。该化合物作为磺酰胺衍生物及其配合物的合成中的关键中间体,这些衍生物及其配合物已被探索其抗菌活性。例如,已经研究了新的磺酰胺衍生物及其金属配合物的合成和表征,显示出对革兰氏阳性菌和革兰氏阴性菌均具有显着的活性(Özdemir et al., 2009)。

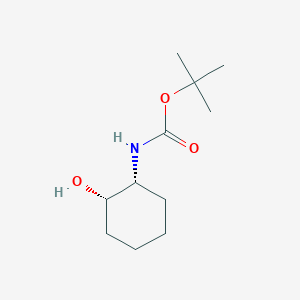

催化不对称合成

在催化不对称合成中,N-(2-叠氮乙基)甲磺酰胺的衍生物已被用作配体,以在反应中实现高对映体过量。一个值得注意的例子是2-氨基环己烷羧酸的1,3-唑衍生物的使用,已显示出在催化不对称烷基锌加成到醛中是有效的,为创建手性化合物提供了一种重要的方法(Wipf & Wang, 2002)。

交叉偶联反应

该化合物还在交叉偶联反应领域中得到应用,其中它用于避免遗传毒性试剂和副产物。一个实际的例子包括Pd催化的甲磺酰胺的N-芳基化,展示了一种与芳基溴化物和氯化物偶联的高产率和通用方法。这种方法减轻了与遗传毒性杂质相关的担忧,标志着更安全的化学合成过程的重大进步(Rosen et al., 2011)。

环境和工业应用

除了有机合成领域之外,N-(2-叠氮乙基)甲磺酰胺及其衍生物在环境和工业应用中也发挥着至关重要的作用。例如,与N-(2-叠氮乙基)甲磺酰胺的衍生物密切相关的甲磺酸因其溶解性、导电性和低毒性而被强调用于各种电化学过程,为工业应用提供了环境友好的替代方案(Gernon et al., 1999)。

安全和危害

作用机制

Target of Action

It is known that methanesulfonate esters, a group to which n-(2-azidoethyl)methanesulfonamide belongs, are biological alkylating agents . These agents interact with various intracellular targets, and the structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Mode of Action

N-(2-azidoethyl)methanesulfonamide, as a methanesulfonate ester, likely undergoes fission at the alkyl-oxygen bond, reacting within the intracellular milieu . This reaction is facilitated by the structure of the alkyl group, which can vary around the carbon atom adjacent to the oxygen atom .

Biochemical Pathways

Methanesulfonate esters, including n-(2-azidoethyl)methanesulfonamide, are known to be biological alkylating agents . Alkylating agents can interfere with DNA replication and RNA transcription, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (16418) and boiling point (2561ºC at 760 mmHg) suggest that it may have certain bioavailability characteristics .

Result of Action

As a biological alkylating agent, it is likely to interfere with DNA replication and RNA transcription, potentially leading to cell death or altered cellular function .

属性

IUPAC Name |

N-(2-azidoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXMDGUTXLHAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)